molecular formula C25H36O5 B018349 6-Exomethylenesimvastatin CAS No. 121624-18-8

6-Exomethylenesimvastatin

Cat. No.: B018349
CAS No.: 121624-18-8
M. Wt: 416.5 g/mol
InChI Key: WDTQWJUBUXHODX-BGYTUHEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 6-Exomethylenesimvastatin within Statin Research

Statins are a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in the metabolic pathway for cholesterol synthesis. e-lactancia.orgnih.gov This inhibition leads to a reduction in cholesterol levels in the body, making statins a cornerstone in the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. e-lactancia.orgnih.gov Simvastatin (B1681759), a semi-synthetic derivative of a fermentation product from Aspergillus terreus, is a widely prescribed statin. drugbank.commdpi.com It is administered as an inactive lactone prodrug, which is hydrolyzed in the body to its active β-hydroxy acid form. drugbank.comcore.ac.uk

Historical Perspective on the Discovery and Initial Characterization of this compound

The journey to understanding simvastatin's metabolites began after the discovery of the first statin, compactin (mevastatin), by Akira Endo in 1971 from Penicillium citrinum. metabolicatlas.org This breakthrough paved the way for the development of other statins, including simvastatin. Initial research into simvastatin's biotransformation identified its conversion to the active hydroxy acid (SVA) and several oxidative products.

A pivotal 1991 study published in Biochemical and Biophysical Research Communications provided early insights into the metabolic pathways involving the 6'-position of simvastatin. Researchers identified two metabolites where the 6'α-methyl group was oxidized and proposed that 6'-exomethylene simvastatin was a probable intermediate in their formation. nih.gov To test this hypothesis, they administered radiolabeled 6'-exomethylene simvastatin to rats and dogs, demonstrating its conversion to downstream metabolites, thereby confirming its role as a key metabolic intermediate. nih.gov

Later, in 1997, a comprehensive study on the in vitro metabolism of simvastatin using human liver microsomes definitively identified 6'-exomethylene simvastatin as one of the three major NADPH-dependent metabolic products, alongside 3'-hydroxy simvastatin and 3',5'-dihydrodiol simvastatin. This research was crucial in establishing its significance in the human metabolism of simvastatin.

Rationale for Dedicated Academic Research on this compound

The dedicated academic focus on this compound stems from several key scientific imperatives:

Drug Metabolism and Drug-Drug Interactions: The formation of this compound is primarily catalyzed by CYP3A4 and CYP3A5 enzymes. nih.gov Research into this specific metabolic pathway is critical for predicting and explaining drug-drug interactions. Drugs that inhibit or induce CYP3A4/5 can alter the concentration of both simvastatin and its active metabolites, including this compound, potentially affecting both efficacy and safety.

Pharmaceutical Quality Control: As a known metabolite, this compound serves as a critical reference standard in the development and manufacturing of simvastatin. core.ac.uk Analytical methods require pure standards of metabolites to accurately identify and quantify impurities and degradation products in the final drug product, ensuring its quality and consistency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTQWJUBUXHODX-BGYTUHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153319
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121624-18-8
Record name 6-Exomethylenesimvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EXOMETHYLENESIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Biology of 6 Exomethylenesimvastatin

Biosynthetic Origins and Semi-synthetic Derivatives of Simvastatin (B1681759) and its Metabolites

Simvastatin is a prominent semi-synthetic drug derived from lovastatin (B1675250), a natural product. globalresearchonline.netnih.gov Lovastatin is a secondary metabolite produced by the fermentation of the filamentous fungus Aspergillus terreus. globalresearchonline.netnih.govnih.gov The synthesis of simvastatin from lovastatin is a multi-step chemical process that modifies the side chain of the lovastatin molecule. globalresearchonline.net Specifically, the 2-methylbutyryl side chain of lovastatin is replaced with a 2,2-dimethylbutyryl group to yield simvastatin. globalresearchonline.net

Two primary semi-synthetic routes are commonly employed for the production of simvastatin from lovastatin. nih.gov One widely adopted method begins with the hydrolysis of lovastatin to produce the key intermediate, monacolin J. globalresearchonline.netnih.gov This is followed by lactonization to protect a hydroxyl group and subsequent protection of another hydroxyl group. The protected monacolin J is then acylated using α-dimethylbutyryl chloride, and a final deprotection step yields simvastatin. globalresearchonline.netnih.gov

Advances in biotechnology have also enabled alternative production methods. Simvastatin can be synthesized from monacolin J using the acyltransferase enzyme LovD. nih.govasm.org Furthermore, engineered strains of Aspergillus terreus have been developed through combinatorial biosynthesis, allowing for the direct production of simvastatin during fermentation. nih.govnih.gov These biological routes are of significant interest as they can reduce production costs and environmental impact compared to purely chemical synthesis methods. globalresearchonline.net

Simvastatin itself is a prodrug that is activated in vivo to its β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase. globalresearchonline.net The metabolism of simvastatin in the body leads to various derivatives, including hydroxylated forms and the specific metabolite, 6-exomethylenesimvastatin. nih.govmdpi.com These metabolic transformations are primarily carried out by cytochrome P450 enzymes. mdpi.com

Chemical Synthesis Methodologies for this compound

This compound is primarily known as a metabolite of simvastatin. Its synthesis, therefore, can be approached through methods that mimic its biological formation or through targeted chemical reactions.

The primary in vitro method for generating this compound is through the metabolic conversion of simvastatin. This process is mediated by cytochrome P450 enzymes, particularly CYP3A4, which is abundant in the liver. core.ac.uk Studies using human and rat liver microsomes have demonstrated that simvastatin is oxidized to several products, including this compound. mdpi.com This oxidative dehydrogenation occurs at the 6'-position of the simvastatin structure.

In a typical in vitro study, simvastatin is incubated with liver microsomes in the presence of cofactors like NADPH. core.ac.uk The resulting mixture is then analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed. mdpi.comcore.ac.uk Research has identified this compound as one of the key phase I metabolites. mdpi.comcore.ac.uk

While metabolic generation is the most documented route, chemical synthesis can also be postulated based on analogous reactions. For instance, the synthesis of 6'-exomethylene lovastatin involves a two-step process:

Radical-mediated allylic bromination : This step uses N-Bromosuccinimide (NBS) to selectively introduce a bromine atom at the 6'-position.

Base-induced β-elimination : A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to eliminate hydrogen bromide (HBr), forming the exomethylene double bond.

This chemical strategy could theoretically be adapted for the synthesis of this compound from simvastatin.

Table 1: Comparison of In Vitro Synthesis Approaches for this compound

ApproachDescriptionKey Reagents/SystemsPrimary Product(s)
Metabolic Synthesis Mimics the natural metabolic pathway of simvastatin in the liver.Human Liver Microsomes (HLMs), Rat Liver Microsomes (RLMs), CYP3A4 enzymes, NADPH. mdpi.comcore.ac.ukThis compound, 6'-β-hydroxy-simvastatin, 3'-hydroxy-simvastatin. core.ac.uk
Postulated Chemical Synthesis A multi-step chemical conversion based on analogous reactions with lovastatin. N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This compound.

Biotechnological methods offer a promising alternative for the specific and efficient production of drug metabolites like this compound. mdpi.com This approach often involves the use of engineered microorganisms that express specific enzymes capable of performing the desired chemical transformation. chemgineering.comnih.gov

A key enzyme system utilized for this purpose is the bacterial cytochrome P450 BM3 from Bacillus megaterium. mdpi.com While the wild-type enzyme may have limited activity on drug compounds, protein engineering has been used to create mutants with significantly improved catalytic performance. nih.govmdpi.com Engineered P450 BM3 mutants have been developed that can efficiently oxidize simvastatin to produce this compound. nih.gov These engineered enzymes have shown catalytic efficiencies (kcat/Km) up to seven times higher than the human CYP3A4 enzyme for this specific reaction. nih.gov

The production process typically involves a whole-cell biocatalyst, such as an Escherichia coli strain, that has been genetically modified to overexpress the engineered P450 BM3 enzyme. nih.govasm.org This biocatalytic process can achieve high conversion rates of simvastatin to this compound without the need for the complex chemical protection and deprotection steps required in traditional organic synthesis. asm.org Optimizing fermentation conditions and cofactor regeneration systems are key aspects of scaling up this biotechnological production for industrial applications. chemgineering.comsci-hub.se

Stereochemical Considerations and Isomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design and function, as different stereoisomers can have vastly different biological activities. wikipedia.orgnih.gov this compound is a chiral molecule with multiple stereogenic centers. clearsynth.comnih.gov

The IUPAC name for this compound is [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate. clearsynth.com This name precisely defines the absolute configuration at each chiral center as either R (from the Latin rectus, right) or S (from the Latin sinister, left). nih.gov

The key stereochemical features are:

Naphthalene ring system : The fused rings have specific stereochemistry at positions 1, 7, 8, and 8a, designated as 1S, 7S, 8S, and 8aR.

Lactone ring : The side chain contains a lactone ring with chiral centers at positions 2 and 4, designated as 2R and 4R.

Molecules that are non-superimposable mirror images of each other are called enantiomers, while stereoisomers that are not mirror images are called diastereomers. wikipedia.orgsydney.edu.auyoutube.com Due to the presence of multiple chiral centers (n), the theoretical maximum number of possible stereoisomers is 2^n, according to the Le Bel-van't Hoff rule. wikipedia.org For this compound, with its six defined stereocenters, a large number of stereoisomers are theoretically possible. However, the biological synthesis and activity are highly specific to the single, defined isomer. The precise spatial orientation is essential for its interaction with molecular targets. nih.gov

Table 2: Stereochemical Properties of this compound

FeatureDescription
Molecular Formula C₂₅H₃₆O₅
Chirality Chiral, due to multiple stereogenic centers. clearsynth.comnih.gov
IUPAC Name [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate clearsynth.com
Absolute Stereochemistry 1S, 2R, 4R, 7S, 8S, 8aR clearsynth.com
Isomeric Forms The molecule is one of many possible stereoisomers. Other isomers would be classified as enantiomers or diastereomers. sydney.edu.auyoutube.com

Metabolic Pathways and Biotransformation of 6 Exomethylenesimvastatin

Overview of Simvastatin (B1681759) Metabolism Leading to 6-Exomethylenesimvastatin Formation

Simvastatin is administered as an inactive lactone prodrug. nih.gov Its therapeutic activity depends on its conversion to the active hydroxy acid form, a process that precedes the formation of metabolites like this compound.

Upon administration, simvastatin undergoes hydrolysis of its lactone ring to form its pharmacologically active open-ring β-hydroxyacid metabolite, simvastatin acid. pharmgkb.org This activation is catalyzed by esterase enzymes. nih.gov In humans, both carboxylesterases and paraoxonases found in the intestine, liver, and plasma are responsible for this conversion. pharmgkb.org This initial hydrolysis is a critical prerequisite for subsequent oxidative metabolism.

Following its activation to simvastatin acid, the compound undergoes extensive Phase I metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Specifically, CYP3A4 and, to a lesser extent, CYP3A5 are the principal isoforms responsible for oxidizing simvastatin. nih.gov This process yields several metabolites, including 3'-hydroxysimvastatin, 3',5'-dihydrodiol simvastatin, and this compound. core.ac.uk The formation of this compound is a result of oxidation at the 6'-position of the molecule. nih.govcore.ac.uk Studies using recombinant human P450 enzymes have confirmed that both CYP3A4 and CYP3A5 can catalyze the formation of this compound. nih.gov

Identification and Characterization of this compound within Complex Metabolic Profiles

The detection and structural confirmation of this compound rely on advanced analytical techniques applied to both laboratory models and biological specimens.

The metabolic fate of simvastatin, including the generation of this compound, has been extensively studied using in vitro systems that mimic human metabolism. Incubations of simvastatin with human liver microsomes (HLMs), which are rich in CYP enzymes, have successfully identified this compound as a major metabolic product. core.ac.uk Similar findings have been reported in studies using rat liver microsomes (RLMs). mdpi.comresearchgate.net In one such study, a newly identified metabolite, exomethylene simvastatin acid, was also characterized in RLMs, highlighting the complexity of the metabolic profile. mdpi.com These in vitro models are crucial for elucidating the specific enzymatic pathways involved and for generating sufficient quantities of metabolites for structural analysis. nih.govmdpi.com

Table 1: In Vitro Systems Used for Identification of this compound

In Vitro ModelKey FindingsReferences
Human Liver Microsomes (HLM)Identified this compound as a major metabolite; confirmed CYP3A4 as the primary enzyme. core.ac.uk
Rat Liver Microsomes (RLM)Detected this compound and a related acid form (exomethylene simvastatin acid). mdpi.comresearchgate.net
Recombinant Human P450sConfirmed that both CYP3A4 and CYP3A5 catalyze the formation of this compound. nih.gov

Beyond laboratory models, this compound has been detected in biological samples obtained after simvastatin administration. It has been identified as a biliary metabolite in humans. core.ac.uk Advanced analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for detecting the low concentrations of this metabolite in complex matrices such as plasma, urine, and feces. researchgate.netresearchgate.netnih.gov One study utilizing MALDI high-resolution mass spectrometry successfully detected and characterized 13 different simvastatin metabolites, including exomethylene-SV (M6), in various rat tissues (lung, liver, heart, kidney) and biological fluids (blood, urine, feces). researchgate.net The ability to detect these compounds in tissues and fluids is fundamental to understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of simvastatin. researchgate.netnih.govbiorxiv.org

Comparative Metabolomic Analysis in Response to Simvastatin Treatment

Metabolomics, the large-scale study of small molecules, provides a comprehensive view of the biochemical effects of a drug. nih.govresearchgate.net Studies analyzing the global metabolic changes following simvastatin treatment reveal widespread alterations across multiple biochemical pathways, placing the formation of specific metabolites like this compound into a broader context. nih.govplos.org

In a large-scale study involving over 7,500 participants, treatment with simvastatin was associated with significant changes in 321 different metabolites. nih.gov While the majority of these were lipids, the effects extended to amino acids, peptides, nucleotides, and other molecular classes. nih.gov Such studies differentiate between "good" and "poor" responders to statin therapy by identifying distinct baseline metabolic profiles. plos.org For example, baseline levels of certain cholesterol esters, phospholipids, and gut-derived secondary bile acids have been correlated with the degree of LDL-C reduction. nih.govplos.org

Table 2: Summary of Metabolomic Findings in Response to Simvastatin

Study FocusKey FindingsReferences
Global Metabolite ProfilingSimvastatin treatment significantly altered 321 metabolites, affecting lipids, amino acids, peptides, and more. nih.govresearchgate.net
Response VariabilityBaseline metabolic profiles, including specific lipids and bile acids, correlate with individual response to simvastatin. nih.govplos.org
Pathway AnalysisMetabolites affected by simvastatin were enriched in pathways related to amino acid degradation and gut microbiome activity. plos.orgplos.org

Effects on Lipid Pathways

Comprehensive metabolomics studies on the parent drug, simvastatin, have identified significant alterations in various lipid molecules, underscoring its profound effect on these pathways. nih.gov

Table 1: Selected Lipid Metabolites Significantly Affected by Simvastatin Treatment

Metabolite Super PathwayMetabolite Sub PathwayMetabolite Name
LipidFatty Acid, Dicarboxylate3-carboxy-4-methyl-5-propyl-2-furanpropanoate (CMPF)
LipidFatty Acid, Monohydroxy13-HOTE
LipidEndocannabinoidLinoleoyl-ethanolamide
LipidSterolCholestan-3beta,5alpha,6beta-triol
LipidSterol7-ketocholesterol
LipidSterol7-alpha-hydroxycholesterol
LipidSterolCholesterol

This table reflects the metabolic impact of the parent drug, simvastatin. The specific contribution of this compound to these changes has not been isolated in available research. Data sourced from a comprehensive metabolomics study. nih.gov

Perturbations in Amino Acid and Peptide Metabolism

Metabolomics studies have shown that simvastatin treatment alters the plasma levels of numerous amino acids and their derivatives, including those involved in the urea (B33335) cycle. plos.org For instance, changes in the levels of cystine, ornithine, citrulline, and lysine (B10760008) have been observed, suggesting an influence on amino acid transport and degradation pathways. plos.org Peptides, which are short chains of amino acids, are involved in a vast array of biological functions, and their metabolism is intrinsically linked to the availability and processing of their constituent amino acids. ebi.ac.uk

Table 2: Selected Amino Acid and Peptide Metabolites Significantly Affected by Simvastatin Treatment

Metabolite Super PathwayMetabolite Sub PathwayMetabolite Name
Amino AcidArginine and Proline MetabolismN-acetyl-ornithine
Amino AcidArginine and Proline MetabolismN-acetyl-citrulline
Amino AcidCysteine, Methionine, Taurine MetabolismCystine
Amino AcidLeucine, Isoleucine and Valine Metabolism3-methyl-2-oxovalerate
Amino AcidLeucine, Isoleucine and Valine Metabolism4-methyl-2-oxopentanoate
PeptideDipeptideAlanyl-glycine
PeptideDipeptideAspartyl-phenylalanine
PeptideGamma-glutamyl Amino AcidGamma-glutamyl-valine

This table reflects the metabolic impact of the parent drug, simvastatin. The specific contribution of this compound to these changes has not been isolated in available research. Data sourced from a comprehensive metabolomics study. nih.gov

Impact on Nucleotide, Carbohydrate, Cofactor, and Vitamin Metabolism

The influence of simvastatin extends to the metabolism of nucleotides, carbohydrates, cofactors, and vitamins, highlighting its broad, pleiotropic effects. nih.gov Direct research delineating the specific role of the this compound metabolite in these perturbations is limited. However, the effects of the parent drug provide critical insight into the potential areas of influence.

Nucleotide Metabolism: Nucleotides are essential for DNA and RNA synthesis, energy transfer (e.g., ATP), and cellular signaling. numberanalytics.comjumedicine.com Studies on simvastatin show it affects several nucleotide-related metabolites. nih.gov For example, statin treatment has been linked to changes in metabolites involved in purine (B94841) and pyrimidine (B1678525) metabolism. nih.gov

Carbohydrate Metabolism: Carbohydrate metabolism is central to cellular energy production through pathways like glycolysis and the citric acid cycle. basicmedicalkey.comlumenlearning.com Research has identified that simvastatin treatment can alter the levels of various carbohydrates, such as fructose. plos.org

Cofactor and Vitamin Metabolism: Vitamins and their derived cofactors are crucial for the function of many enzymes involved in metabolic pathways. metabolicsupportuk.orgvscht.cz For example, B vitamins are essential cofactors in both amino acid and homocysteine metabolism. nih.govdroracle.ai Simvastatin treatment has been shown to significantly decrease plasma levels of alpha-tocopherol (B171835) (vitamin E), which may be related to its effects on lipoprotein metabolism, as lipoproteins are major carriers of lipid-soluble vitamins. plos.org

Table 3: Selected Metabolites from Other Pathways Significantly Affected by Simvastatin Treatment

Metabolite Super PathwayMetabolite Sub PathwayMetabolite Name
NucleotidePurine Metabolism, Guanine containingGuanosine
NucleotidePurine Metabolism, Xanthine containingXanthine
NucleotidePyrimidine Metabolism, Uracil containingPseudouridine
CarbohydrateGlycolysis, GluconeogenesisFructose
Cofactors and VitaminsVitamin E MetabolismAlpha-tocopherol (Vitamin E)
Cofactors and VitaminsVitamin E MetabolismGamma-tocopherol

This table reflects the metabolic impact of the parent drug, simvastatin. The specific contribution of this compound to these changes has not been isolated in available research. Data sourced from comprehensive metabolomics studies. nih.govplos.org

Enzyme Inhibition and Pharmacological Activity of 6 Exomethylenesimvastatin

Assessment of 6-Exomethylenesimvastatin as an HMG-CoA Reductase Inhibitor

Studies have demonstrated that this metabolite possesses significant HMG-CoA reductase inhibitory activity. e-lactancia.orgnih.gov Research comparing the inhibitory effects of simvastatin (B1681759) and its metabolites has shown that the hydroxylated and dehydrogenated derivatives, such as this compound, are comparable in their ability to inhibit the enzyme. researchgate.net This indicates that the metabolic conversion of simvastatin to this compound does not lead to a loss of pharmacological activity.

The inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. While specific IC50 values for this compound are not consistently reported across all literature, the collective evidence supports its role as a potent inhibitor of HMG-CoA reductase. For instance, studies on statin metabolites have generally found that their IC50 values are in the nanomolar to low micromolar range, similar to their parent compounds. researchgate.nethelsinki.fi

CompoundRoleKey Findings
This compoundActive Metabolite of SimvastatinContributes to the cholesterol-lowering effect of simvastatin by inhibiting HMG-CoA reductase. e-lactancia.org
Simvastatin (active acid form)Parent DrugPotent competitive inhibitor of HMG-CoA reductase. odmu.edu.ua

Enzyme Kinetics and Mechanism of Inhibition Studies

The inhibitory action of statins, including this compound, on HMG-CoA reductase is primarily characterized by a competitive mechanism. e-lactancia.orgwikipedia.org This is a fundamental aspect of their pharmacological effect.

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. wikipedia.org In the case of HMG-CoA reductase, this compound competes with the endogenous substrate, HMG-CoA. e-lactancia.orgwikipedia.org The structural similarity between the dihydroxyheptanoic acid portion of statins and the HMG-CoA molecule is crucial for this competitive interaction. wikipedia.org

While competitive inhibition is the primary mechanism for statins, uncompetitive and non-competitive inhibition are other potential modes of enzyme modulation. Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex, resulting in a decreased Vmax but an unchanged Km. There is no significant evidence in the reviewed literature to suggest that this compound acts through an uncompetitive or non-competitive mechanism on HMG-CoA reductase. The overwhelming consensus points towards competitive inhibition. e-lactancia.orgodmu.edu.uawikipedia.org

Inhibition TypeEffect on KmEffect on VmaxRelevance to this compound
CompetitiveIncreasesUnchangedPrimary mechanism of action. e-lactancia.orgwikipedia.org
UncompetitiveDecreasesDecreasesNot supported by evidence.
Non-competitiveUnchangedDecreasesNot supported by evidence.

Competitive Inhibition Analyses

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The inhibitory potency of statins is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications influence the binding affinity and inhibitory activity of these compounds. researchgate.net

The essential structural feature for the inhibitory activity of all statins is the dihydroxyheptanoic acid moiety, which mimics the structure of the natural substrate, HMG-CoA. wikipedia.org This "warhead" of the molecule is responsible for the competitive binding to the active site of HMG-CoA reductase. wikipedia.org The hydrophobic ring system attached to this pharmacophore also plays a critical role in the binding affinity. For simvastatin and its derivatives, this is a substituted hexahydronaphthalene (B12109599) ring.

The introduction of an exomethylene group at the C6' position of the simvastatin molecule represents a significant chemical modification. While this transformation occurs metabolically in the body, understanding its impact on enzyme binding is crucial for SAR. The presence of the double bond in the 6-exomethylene group alters the local stereochemistry and electronic distribution compared to the parent simvastatin, which has a methyl group at this position.

Preclinical Pharmacological and Toxicological Investigations

In Vitro Pharmacological Activity Assessments

Another metabolite formed from simvastatin (B1681759), 3',5'-dihydrodiol simvastatin, was found to be inactive as an inhibitor of HMG-CoA reductase. nih.gov

Table 1: HMG-CoA Reductase Inhibitory Activity of 6-Exomethylenesimvastatin Metabolites

MetaboliteInhibitory Activity (Compared to Simvastatin Acid)
6´-β-Hydroxymethyl-simvastatin~90%
6´-β-Carboxylic acid-simvastatin~40%

Preclinical Pharmacokinetic Profiling

The preclinical pharmacokinetics of a drug and its metabolites are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and safety profile. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies specifically for this compound are not widely available. The existing preclinical pharmacokinetic data primarily focuses on the parent compound, simvastatin. portico.org Simvastatin itself is administered as an inactive lactone prodrug and undergoes extensive first-pass metabolism in the liver, where it is converted to its active hydroxy acid form and other metabolites, including this compound. researchgate.nete-lactancia.org

The formation of this compound occurs in the liver, the primary site of cholesterol synthesis and the target organ for statins. nih.govresearchgate.netlipid.org Studies with human liver microsomes have identified this compound as one of the major NADPH-dependent metabolites of simvastatin. nih.gov The metabolites of simvastatin are primarily excreted in the bile. portico.org

Impact of Impaired Organ Function on this compound Pharmacokinetics

There is a lack of specific preclinical data on how impaired organ function, such as hepatic or renal impairment, directly affects the pharmacokinetics of this compound. However, given that the liver is the primary site of its formation, hepatic dysfunction would logically be expected to alter its pharmacokinetic profile. e-lactancia.orgjptcp.comportico.org For the parent drug, simvastatin, hepatic impairment can lead to increased plasma concentrations, and dosage adjustments are often necessary. e-lactancia.orgjptcp.com It is plausible that the disposition of its metabolites, including this compound, would also be affected.

Similarly, while the kidneys are not the primary elimination route for simvastatin and its metabolites, severe renal impairment can influence the pharmacokinetics of some drugs and their metabolites. mdpi.comdrugbank.com However, specific studies on the impact of renal dysfunction on this compound levels are not documented in the reviewed literature.

Investigation of Drug-Drug Interactions Involving this compound

Drug-drug interactions (DDIs) are a significant consideration in pharmacotherapy, and understanding the potential of a compound to interact with metabolic enzymes and transporters is a key part of its preclinical assessment.

Cytochrome P450-Mediated Drug-Drug Interactions

The formation of this compound from simvastatin is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and, to a lesser extent, CYP3A5. nih.gov This indicates that drugs which are inhibitors or inducers of CYP3A4 could significantly impact the formation of this compound by altering the metabolism of its parent compound, simvastatin. nih.gov

There is limited information available from preclinical studies on whether this compound itself acts as an inhibitor or inducer of CYP enzymes. The focus of DDI studies has been on the parent drug, simvastatin, which is known to be a substrate and a weak inhibitor of CYP3A4. nih.gov

Table 2: Cytochrome P450 Enzymes Involved in the Formation of this compound

Parent CompoundMetaboliteKey Metabolizing Enzyme(s)
SimvastatinThis compoundCYP3A4, CYP3A5

Interactions with Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a crucial role in the absorption and disposition of many drugs, including statins. solvobiotech.comtg.org.au There are no specific preclinical studies that have investigated the interaction of this compound with these transporters.

For the parent drug, simvastatin, it has been shown to be a substrate for the efflux transporter P-gp, which can limit its absorption. tg.org.au Statins are also known substrates and inhibitors of OATP1B1, a transporter responsible for the hepatic uptake of many drugs. solvobiotech.com Given that this compound is a metabolite of simvastatin, it is conceivable that it may also interact with these transporters, but dedicated studies are required to confirm this.

Toxicological Implications of this compound Exposure

Currently, there is a notable absence of direct research investigating the toxicological effects of exposure to this compound. As a metabolite of simvastatin, its formation is a known consequence of simvastatin metabolism. nih.govportico.org However, its distinct safety profile has not been independently characterized.

Potential for Adverse Drug Reactions and Myopathy

Adverse drug reactions, particularly myopathy, are a well-documented concern with statin therapy, including simvastatin. journals.ac.zamedsafe.govt.nzbhf.org.ukdroracle.ai Myopathy associated with statins can range from muscle pain to more severe conditions like rhabdomyolysis. medsafe.govt.nz The risk of myopathy with simvastatin is dose-dependent and can be influenced by various factors, including co-administration of other drugs that inhibit the metabolic enzyme CYP3A4. medsafe.govt.nz

This compound is formed from simvastatin through a dehydrogenation reaction catalyzed by CYP3A4. nih.govportico.org While the toxicological contribution of various simvastatin metabolites is a subject of interest, specific studies isolating the myopathic potential of this compound are not available in the reviewed literature. Therefore, any direct causal link between this compound and the development of myopathy remains uninvestigated.

Role of Metabolites in Contributing to Toxicity

The biotransformation of a drug can lead to the formation of metabolites that may possess their own pharmacological activity or toxic properties. uio.no In the case of simvastatin, it undergoes extensive metabolism to several compounds, including this compound. nih.govportico.orguio.nomdpi.com It is understood that some oxidative metabolites of simvastatin are pharmacologically active in their acidic forms. uio.no

Analytical Methodologies for 6 Exomethylenesimvastatin in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. phenomenex.com The process involves a mobile phase that carries the mixture through a stationary phase; differences in the interactions of individual components with the stationary phase lead to their separation. phenomenex.com For a compound like 6-Exomethylenesimvastatin, both high-performance liquid chromatography and gas chromatography represent viable, albeit different, approaches to separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like statins and their derivatives. chromatographyonline.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. drawellanalytical.com The selection of the column, mobile phase composition, and detector is critical for achieving the desired separation and sensitivity. chromatographyonline.comdrawellanalytical.com For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often consisting of acetonitrile (B52724) and water or a buffer. chromatographyonline.comelementlabsolutions.com

Key aspects of developing an HPLC method include:

Sample Preparation : Samples must be prepared to remove interfering matrix components and ensure compatibility with the HPLC system. drawellanalytical.com This can involve techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution. drawellanalytical.com

Method Parameters : The flow rate, column temperature, and mobile phase gradient must be optimized to achieve good resolution and peak shape. chromatographyonline.com

Detection : Ultraviolet (UV) detection is common for compounds with a chromophore, like statins. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Provides a nonpolar stationary phase for effective separation of moderately nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Creates a changing polarity to elute a range of compounds and sharpen peaks. Formic acid improves peak shape and ionization for MS detection. elementlabsolutions.com
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and, consequently, the retention time and resolution.
Column Temperature 30 °C Maintains consistent retention times and can improve peak symmetry.
Injection Volume 10 µL The amount of sample introduced onto the column.
Detector UV-Vis Diode Array Detector (DAD) Scans a range of wavelengths, allowing for the determination of the optimal detection wavelength and peak purity analysis.

| Detection Wavelength | ~238 nm | Approximate absorbance maximum for the statin core structure. |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. phenomenex.com The sample is vaporized and carried through the column by an inert gas (the mobile phase), such as helium or nitrogen. phenomenex.com A significant challenge for analyzing a molecule like this compound by GC is its low volatility and thermal lability. libretexts.org

Direct analysis is often not feasible, requiring a derivatization step to increase the compound's volatility and thermal stability. researchgate.net Derivatization involves a chemical reaction to convert polar functional groups (like hydroxyls and carboxylic acids) into less polar, more volatile derivatives. researchgate.net

Table 2: Considerations for GC Analysis of this compound | Step | Technique | Description | Rationale | | :--- | :--- | :--- | :--- | | Sample Preparation | Derivatization | Silylation (e.g., using BSTFA) to convert polar -OH groups into volatile trimethylsilyl (B98337) (TMS) ethers. | To make the analyte volatile and thermally stable enough for vaporization in the GC inlet without degradation. researchgate.net | | Column Selection | Fused Silica Capillary Column (e.g., 5% Phenyl Polysiloxane) | A nonpolar or mid-polar stationary phase is chosen based on the polarity of the derivatized analyte to achieve separation. restek.com | | Inlet Temperature | 250-280 °C | Must be high enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal decomposition. libretexts.org | | Oven Program | Temperature Gradient (e.g., 150 °C to 300 °C) | A programmed temperature ramp allows for the separation of compounds with different boiling points. phenomenex.com | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose, sensitive detection for organic compounds. MS provides identification based on mass-to-charge ratio and fragmentation patterns. restek.com |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is prized for its exceptional sensitivity and specificity, allowing for both the identification and quantification of compounds, often at very low concentrations.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for pharmaceutical analysis. unito.it It combines the superior separation capabilities of HPLC with the sensitive and selective detection provided by MS. unito.itnih.gov For the analysis of this compound, LC-MS allows for its reliable detection and quantification even in complex biological matrices. unito.it

In a typical LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer's ion source. nih.gov Electrospray ionization (ESI) is a common ionization technique for this purpose. The parent ion corresponding to this compound is selected and fragmented to produce specific product ions, which are then detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces chemical noise. nih.gov

Table 3: Typical LC-MS/MS Parameters for this compound

Parameter Setting Description
Chromatography UHPLC Ultra-High-Performance Liquid Chromatography offers faster analysis and better resolution than traditional HPLC. d-nb.info
Ion Source Electrospray Ionization (ESI) A soft ionization technique suitable for polar and thermally labile molecules, operating in either positive or negative ion mode.
Mass Analyzer Triple Quadrupole (QqQ) or Orbitrap QqQ is ideal for quantitative analysis using MRM. High-resolution analyzers like Orbitrap provide highly accurate mass measurements for confident identification. urv.cat
Scan Mode Multiple Reaction Monitoring (MRM) For quantification, specific precursor-to-product ion transitions are monitored, ensuring high selectivity and sensitivity.

| Example Transition (Hypothetical) | m/z 417.3 → m/z 285.2 | A hypothetical transition where the protonated molecule [M+H]⁺ of this compound is fragmented to a specific, stable product ion. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and promote the desorption and ionization of the analyte molecules. When coupled with a High-Resolution Mass Spectrometry (HRMS) analyzer, such as a Time-of-Flight (TOF) or Orbitrap, MALDI-HRMS provides extremely accurate mass measurements. frontiersin.org

This technique is particularly useful for:

High-Throughput Screening : MALDI allows for the rapid analysis of many samples without the need for chromatographic separation, significantly speeding up the process. nih.gov

Structural Confirmation : HRMS provides a high-resolution mass spectrum, enabling the determination of the elemental composition of this compound with high confidence. aurora-universities.eu

Mass Spectrometry Imaging (MSI) : MALDI-MSI can be used to visualize the spatial distribution of the compound in tissue sections. urv.cat

Table 4: Key Features of MALDI-HRMS Analysis

Feature Description Advantage for this compound
Sample Preparation Co-crystallization with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) Simple and fast sample preparation.
Ionization Laser-induced desorption/ionization Soft ionization preserves the molecular ion, minimizing fragmentation. urv.cat
Mass Analyzer TOF or Orbitrap Provides high mass accuracy (<5 ppm), allowing for unambiguous formula determination. frontiersin.org

| Speed | High-throughput capability | Hundreds or thousands of samples can be analyzed in a relatively short time. nih.gov |

Determining the concentration of this compound and its subsequent metabolites in biological fluids (e.g., plasma, urine) is essential for understanding its pharmacokinetic profile. d-nb.info Quantitative mass spectrometry, typically using LC-MS/MS, is the gold standard for this type of bioanalysis. nih.gov

A robust quantitative method often employs the use of stable isotope-labeled internal standards (SIL-IS). nih.gov An internal standard is a compound that is chemically identical to the analyte but has been enriched with heavy isotopes (e.g., ¹³C, ²H). It is added to the sample at a known concentration at the beginning of the sample preparation process. google.com Because the SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer, it can accurately correct for sample loss and matrix effects, leading to highly precise and accurate quantification. nih.gov

Table 5: Principles of Quantitative Metabolite Analysis by LC-MS/MS

Principle Implementation Purpose
Selectivity MRM/SRM Transitions Monitoring specific precursor-product ion pairs for the analyte and the internal standard minimizes interference from the biological matrix. nih.gov
Accuracy & Precision Stable Isotope-Labeled Internal Standard (SIL-IS) A known amount of SIL-IS is added to samples and calibrators. The analyte/IS peak area ratio is used for quantification, correcting for variability. nih.gov
Calibration Calibration Curve A series of standards with known analyte concentrations are prepared in a representative matrix and analyzed to create a calibration curve. d-nb.info

| Validation | Method Validation | The method is rigorously tested for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results. nih.gov |

Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry (MALDI-HRMS)

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic methods are indispensable tools for the structural elucidation and purity evaluation of pharmaceutical compounds. Techniques like Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information on the molecule's electronic and atomic structure.

Ultraviolet (UV) spectroscopy is a fundamental technique used for both quantitative and qualitative analysis of compounds containing chromophores—functional groups that absorb UV radiation. synzeal.comtsu.edu The analysis relies on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, and the light path length. semanticscholar.org For this compound, as with its parent compound simvastatin (B1681759), the conjugated diene system within the hexahydronaphthalene (B12109599) ring acts as the primary chromophore.

In practice, HPLC coupled with a UV detector is a common method for analyzing simvastatin and its related substances. researchgate.netwjbphs.com The detection wavelength is typically set at the maximum absorbance (λmax) of the chromophore to ensure the highest sensitivity. For simvastatin and its impurities, this value is consistently reported at 238 nm. researchgate.netwjbphs.comscispace.com This absorbance is characteristic of the conjugated diene system, which remains intact in the this compound structure. Therefore, 238 nm is the optimal wavelength for its detection and quantification during purity analysis by HPLC-UV. scispace.comsciex.com Purity assessment involves comparing the peak area of this compound to the total peak area of all detected compounds in a chromatogram. sciex.com

Table 1: UV Spectroscopic Parameters for this compound Analysis

Parameter Value Rationale
Detection Wavelength (λmax) 238 nm Corresponds to the maximum absorbance of the conjugated diene chromophore present in the molecule's core structure. researchgate.netwjbphs.comscispace.com

| Common Technique | HPLC-UV | Allows for separation from simvastatin and other impurities prior to UV detection and quantification. researchgate.netsciex.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. While specific spectral data for this compound is proprietary to reference standard manufacturers, the principles of its structural confirmation via NMR are well-established. pharmaffiliates.comclearsynth.com A full characterization would involve a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC.

The key structural feature distinguishing this compound from simvastatin is the exocyclic double bond at the 6-position. This modification leads to distinct and predictable changes in the NMR spectrum:

¹H NMR: The spectrum would show two new signals in the vinylic region (typically 4.5-5.5 ppm) corresponding to the two protons of the exomethylene (=CH₂) group. Concurrently, the signal for the single proton at the 6-position in simvastatin would be absent.

¹³C NMR: The spectrum would display a new quaternary carbon signal for the C6 position and a new methylene (B1212753) carbon signal for the exocyclic carbon, both in the olefinic region (typically 100-150 ppm). The original C6 signal from simvastatin would disappear.

2D NMR: Experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate the exomethylene protons directly to their attached carbon, confirming the =CH₂ group. COSY (Correlation Spectroscopy) would help establish the connectivity of protons in the rest of the molecule.

The complete assignment of all proton and carbon signals, confirmed through these techniques, allows for the unequivocal identification and structural verification of this compound. nih.gov

Table 2: Expected Key NMR Signals for Structural Confirmation of this compound

NMR Experiment Expected Key Feature Structural Significance
¹H NMR Appearance of two vinylic proton signals. Confirms the presence of the exocyclic =CH₂ group.
¹³C NMR Appearance of two olefinic carbon signals. Confirms the presence of the C=CH₂ double bond.

| HSQC | Correlation between the exomethylene proton and carbon signals. | Unambiguously links the vinylic protons to their carbon atom. |

Ultraviolet (UV) Spectroscopy

Bioanalytical Method Development and Validation for Research Studies

Bioanalytical methods are essential for quantifying a drug or its metabolites in biological matrices such as plasma, serum, or tissue. researchgate.net Given that this compound is a known active metabolite of simvastatin found in human plasma, developing and validating a robust bioanalytical method is critical for pharmacokinetic and metabolic studies. jfda-online.comnih.gov The standard for such analyses is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity. medpharmres.comnih.gov

The development process begins with optimizing sample preparation to efficiently extract the analyte from the complex biological matrix. plos.org Common techniques for simvastatin and its metabolites include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). medpharmres.comoup.com Chromatographic conditions are then developed to achieve a sharp peak shape and adequate separation from endogenous interferences. This typically involves a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer like ammonium (B1175870) formate. tsu.edu

Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference. medpharmres.comnih.gov

A comprehensive validation is performed according to regulatory guidelines (e.g., FDA) to ensure the method is reliable and reproducible. oup.com Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. plos.orgoup.com For simvastatin and its metabolites, methods have been successfully validated with LLOQs as low as 0.1 to 0.25 ng/mL in plasma. nih.govoup.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method for Simvastatin Metabolites

Validation Parameter Typical Acceptance Criteria Example Finding for Simvastatin/Metabolites
Linearity Range Correlation coefficient (r²) > 0.99 0.100–48.971 ng/mL oup.com
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5; acceptable precision & accuracy 0.1 ng/mL in muscle tissue plos.org; 0.25 ng/mL in plasma nih.gov
Intra-day & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 7.6% oup.com
Intra-day & Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) Within ±10.9% oup.com
Extraction Recovery Consistent, precise, and reproducible > 76% from muscle tissue plos.org
Matrix Effect Absence of significant ion suppression or enhancement Assessed and minimized through sample preparation. plos.orgoup.com

| Stability (Freeze-thaw, Short-term) | Analyte concentration within ±15% of nominal | Stable under various storage and processing conditions. oup.com |

Future Directions and Research Gaps

Elucidating the Full Biological Activity Spectrum of 6-Exomethylenesimvastatin

This compound is recognized as a minor metabolite of simvastatin (B1681759), formed through oxidation reactions catalyzed primarily by the cytochrome P450 enzyme CYP3A4. uio.nonih.gov It is one of several metabolites, including 3′-hydroxy-simvastatin and 6′-hydroxy-simvastatin, that are produced from the parent drug. nih.govclinicaltrials.gov While the primary metabolic pathways of simvastatin are well-documented, the specific biological activities of many of its minor metabolites, including this compound, are not fully characterized. mdpi.com

A significant research gap exists in understanding the complete pharmacological profile of this compound. The concept of a "biological activity spectrum" suggests that a single compound can have multiple effects and interact with various biological targets. nih.gov Current knowledge is largely limited to its identity as a metabolic byproduct. clinicaltrials.gov Future research should aim to move beyond this and investigate whether this compound possesses any independent biological activity. This could include inhibitory effects on HMG-CoA reductase, similar to its parent compound, or other off-target effects. mdpi.com Investigating its potential interactions with other receptors, enzymes, or signaling pathways is crucial for a comprehensive understanding. frontiersin.orgfrontiersin.org Software tools that predict biological activity spectra based on chemical structure could be an initial step in this process, helping to identify potential new targets for this metabolite. nih.govakosgmbh.deresearchgate.net

Table 1: Potential Areas for Biological Activity Investigation

Research Area Rationale Potential Investigation Method
HMG-CoA Reductase Inhibition To determine if it contributes to the overall cholesterol-lowering effect of simvastatin. In vitro enzyme inhibition assays.
Cytochrome P450 Interactions To assess its potential to inhibit or induce CYP enzymes, affecting drug-drug interactions. Cell-based assays with specific CYP isoforms.
Anti-inflammatory Effects Statins are known to have pleiotropic anti-inflammatory effects. In vitro studies on inflammatory markers in relevant cell lines.
Effects on Cellular Proliferation To explore potential roles in cancer biology, as has been studied for other statin metabolites. Cell viability and proliferation assays on various cancer cell lines. jst.go.jp

Advanced Structural Biology Approaches to Understand Enzyme-Metabolite Interactions

Understanding how this compound interacts with metabolizing enzymes like CYP3A4 at a molecular level is key to comprehending its formation and potential inhibitory capabilities. uio.nonih.gov Advanced structural biology techniques are powerful tools for visualizing these interactions in three dimensions. usask.ca Techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of the binding pocket of an enzyme and how a ligand, such as this metabolite, fits within it. technologynetworks.comhelsinki.fi

These methods can reveal the specific amino acid residues involved in catalysis and binding, offering a deeper understanding of the enzyme's mechanism. nih.govuclouvain.be Such structural insights are invaluable for explaining why certain metabolites are formed and for predicting how genetic variations (polymorphisms) in metabolizing enzymes might affect an individual's metabolic profile. uio.no Furthermore, this knowledge can serve as a basis for engineering enzymes for biotechnological applications, such as the production of specific drug metabolites for research purposes. nih.govncsu.edu The integration of these structural techniques is crucial for translating the macroscopic view of metabolic pathways into a precise, three-dimensional picture of molecular interactions. usask.ca

Development of Novel Analytical Tools for In Vivo Monitoring

The ability to accurately measure the concentration of this compound and other metabolites in biological fluids is fundamental for pharmacokinetic studies and for understanding its clinical relevance. researchgate.net Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying statins and their metabolites due to its high sensitivity and selectivity. researchgate.netuio.no However, there is a continuous need to develop novel analytical tools that are faster, more cost-effective, and potentially adaptable for real-time or point-of-care monitoring. labmanager.compharmaguideline.com

Future research could focus on several areas. One direction is the development of methods with even lower detection limits to accurately quantify minor metabolites in complex biological matrices like plasma or hair. cdc.govnih.gov Another area is the creation of high-throughput assays that can process large numbers of samples efficiently, which is crucial for large clinical studies. uio.no Exploring alternative techniques, such as Raman spectroscopy or novel biosensors, could offer new possibilities for direct and rapid quantification without extensive sample preparation. nih.gov The development of such tools would not only advance research but could also have future applications in personalized medicine, allowing for the monitoring of patient-specific drug metabolism. nih.gov

Table 2: Comparison of Analytical Techniques for Metabolite Monitoring

Technique Strengths Limitations Future Development Focus
LC-MS/MS High sensitivity, high selectivity, well-established. researchgate.net Requires expensive equipment, extensive sample preparation, not portable. researchgate.net Miniaturization, increased throughput, simplified sample prep.
Raman Spectroscopy Non-destructive, requires minimal sample prep, potential for in-vivo application. nih.gov Lower sensitivity compared to MS, can be affected by fluorescence. Improving sensitivity (e.g., SERS), developing robust quantification models. nih.gov
Biosensors Potential for real-time monitoring, high specificity, portability. Stability issues, potential for matrix interference. Development of novel recognition elements, improving sensor longevity.

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation are powerful tools that can accelerate research by predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. nih.govmdpi.comelifesciences.org These in-silico approaches can be applied at multiple scales, from predicting molecular interactions to simulating the dynamics of metabolic networks. frontiersin.org

One key application is the use of structure-based computational screening to predict potential protein-metabolite interactions. researchgate.net By docking the structure of this compound into the crystal structures of various enzymes and receptors, researchers can identify potential binding partners, which can then be validated experimentally. nih.gov Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential biological activities based solely on the compound's chemical structure. researchgate.netway2drug.com Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of simvastatin and its metabolites, helping to predict how factors like genetic polymorphisms in CYP enzymes might alter the concentration of this compound in different individuals. nih.gov These predictive models are essential for generating new hypotheses and optimizing the design of future preclinical and clinical studies. nih.govnih.govosti.gov

Therapeutic Potential and Clinical Relevance of this compound

A major unanswered question is whether this compound has any therapeutic potential or clinical relevance on its own. As a minor metabolite, its plasma concentrations are generally low. clinicaltrials.gov However, this does not preclude the possibility of it having potent biological activity or accumulating in specific tissues. The clinical impact of genetic polymorphisms in drug-metabolizing enzymes like CYP2D6 and CYP3A4 on simvastatin's efficacy and metabolism has been a subject of study, and understanding the role of individual metabolites is a part of this complex picture. uio.no

Future research should investigate whether this compound contributes to the therapeutic effects of simvastatin or if it is involved in any adverse effects. For instance, some statin metabolites have been implicated in statin-associated muscle symptoms (SAMS). nih.gov It is also possible that this metabolite could have unique, beneficial properties distinct from the parent drug. nih.gov Determining the clinical relevance requires a combination of the approaches mentioned previously: elucidating its biological activity spectrum, understanding its interactions with enzymes, developing sensitive analytical methods to measure its concentration in patients, and using computational models to predict its behavior. cymitquimica.com Answering these questions will provide a more complete picture of simvastatin's pharmacology and could potentially uncover new therapeutic avenues.

Q & A

Q. What are the optimal storage conditions for 6-Exomethylenesimvastatin to ensure chemical stability?

  • Methodological Answer: Store this compound in tightly sealed containers at -20°C in a dry, cool, and well-ventilated environment. Avoid exposure to moisture and temperature fluctuations, as these factors may accelerate degradation. Regularly monitor storage conditions using calibrated thermometers and humidity sensors. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can empirically validate shelf-life predictions .

Q. What safety protocols should be followed during laboratory handling of this compound?

  • Methodological Answer: Use NIOSH (US) or EN166 (EU) -certified eye protection (safety glasses or face shields) and chemically resistant gloves (e.g., nitrile). Avoid skin contact by employing proper glove removal techniques to prevent contamination. Conduct handling in fume hoods to minimize inhalation risks, and implement dust suppression methods (e.g., wet cleaning) during spills. Post-handling, wash hands thoroughly and decontaminate surfaces with appropriate solvents .

Q. How should accidental exposure to this compound be managed in a laboratory setting?

  • Methodological Answer:
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Skin Contact: Wash with soap and water for 15 minutes; avoid abrasive scrubbing.
  • Eye Exposure: Rinse with copious water for 20 minutes, lifting eyelids periodically.
  • Ingestion: Do not induce vomiting; rinse mouth and seek immediate medical consultation.
    Document all incidents and review procedural compliance to prevent recurrence .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

  • Methodological Answer: Design tiered toxicity studies:
  • In vitro: Use cell-based assays (e.g., hepatocyte cultures) to assess acute cytotoxicity and metabolic disruption.
  • In vivo: Conduct OECD Guideline-compliant rodent studies (e.g., acute oral toxicity, 28-day repeated dose). Include histopathology and biomarker analysis (e.g., ALT/AST for hepatic stress).
    Cross-validate findings with computational toxicology models (e.g., QSAR) to predict untested endpoints .

Q. What experimental approaches are recommended to analyze stability and degradation products of this compound?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor via HPLC-MS/MS.
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) under varied conditions.
  • Structural Elucidation: Use NMR and high-resolution mass spectrometry to identify degradation byproducts. Compare results with pharmacopeial standards to assess impurity thresholds .

Q. How should contradictory data in existing literature on this compound’s efficacy be resolved?

  • Methodological Answer:
  • Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify heterogeneity sources (e.g., dosage variations, model systems).
  • Methodological Triangulation: Combine in vitro, in vivo, and clinical data to corroborate findings.
  • Bias Assessment: Apply tools like ROBINS-I to evaluate study design flaws. Replicate key experiments under standardized conditions to isolate variables .

Q. What strategies are effective for assessing the ecological impact of this compound given limited environmental data?

  • Methodological Answer:
  • Microcosm Studies: Simulate environmental exposure in controlled aquatic/terrestrial systems to measure bioaccumulation (BCF) and biodegradation rates.
  • QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using physicochemical properties (log P, molecular weight).
  • Regulatory Alignment: Follow OECD Test Guidelines (e.g., TG 301 for ready biodegradability) to generate data compliant with REACH or TSCA requirements .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer:
  • Reaction Engineering: Screen catalysts (e.g., Lewis acids) and solvents under Design of Experiments (DoE) frameworks to optimize reaction kinetics.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates.
  • Crystallization Studies: Use polymorph screening (via XRPD) to isolate the most stable crystalline form, enhancing purity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Exomethylenesimvastatin
Reactant of Route 2
6-Exomethylenesimvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.